1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate
CAS No.:
Cat. No.: VC17243033
Molecular Formula: C31H33BN2
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H33BN2 |
|---|---|
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | 2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide |
| Standard InChI | InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1 |
| Standard InChI Key | GTYCSLQITFYSLY-UHFFFAOYSA-O |
| Canonical SMILES | [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2 |
Introduction
Structural and Molecular Characteristics
Spectroscopic Signatures
1H-NMR analysis (CD₃CN) of the compound shows distinct resonances:
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Aromatic protons: Multiplet signals at δ 7.82–6.84 ppm (29H, Ar–H from tetraphenylborate and phenacyl groups) .
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Aliphatic protons: A singlet at δ 4.84 ppm (2H, COCH₂) and multiplets between δ 3.70–2.13 ppm corresponding to the bicyclic amidine’s CH₂ groups .
The absence of acidic N–H protons in the amidine cation (due to quaternization) simplifies the NMR spectrum compared to its non-ionic precursors.
Synthesis and Reaction Pathways
Stepwise Preparation
The synthesis involves two primary steps, as demonstrated in a patented methodology :
Step 1: Formation of the Amidiniun Bromide Intermediate
2-Bromo-4'-phenylthioacetophenone (1.74 g, 0.0057 mol) is reacted with 1,5-diazabicyclo[4.3.0]-5-nonene (0.50 g, 0.0040 mol) in diethyl ether under ice-cooling. The intermediate, 1-(4'-phenylthio)phenacyl-(5-azonia-1-azabicyclo[4.3.0]-5-nonene) bromide, precipitates as an orange solid.
Step 2: Anion Exchange with Tetraphenylborate
The bromide intermediate is treated with sodium tetraphenylborate (0.97 g, 0.0028 mol) in ethanol, yielding the final product as a white solid in 88% yield (1.67 g). The reaction equation is:
Optimization and Yield Considerations
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Solvent selection: Ethanol and diethyl ether promote high yields by stabilizing ionic intermediates.
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Temperature control: Ice-cooling minimizes side reactions during anion exchange.
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Stoichiometry: A slight excess of sodium tetraphenylborate (1.1 eq) ensures complete conversion .
Functional Applications
Catalysis in Organic Synthesis
The compound’s amidine cation acts as a strong, non-nucleophilic base, facilitating deprotonation reactions in:
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Knoevenagel condensations: Activation of methylene compounds.
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Suzuki–Miyaura couplings: Base-assisted transmetalation steps.
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Ionic liquid formulations: Enhances cellulose solubility via hydrogen-bond disruption.
Photobase Generation
In UV-curable resins, the compound serves as a photobase generator (PBG). Upon irradiation (254–313 nm), it releases the free amidine base, initiating polymerization of episulfide monomers. Key performance metrics include:
| Property | Value |
|---|---|
| Molar absorptivity (ε) | 11,400 L·mol⁻¹·cm⁻¹ at 313 nm |
| Curing efficiency | 88% conversion in 30 min |
Comparative data with analogous PBGs (e.g., tetraphenylborate salts of DBU derivatives) show superior curing speeds due to the amidine’s rapid diffusion in the polymer matrix .
Comparative Analysis with Related Compounds
The compound’s performance is benchmarked against structurally similar PBGs:
| Compound | ε at 313 nm (L·mol⁻¹·cm⁻¹) | Curing Efficiency (%) |
|---|---|---|
| 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate | 11,400 | 88 |
| DBU-tetraphenylborate | 17,300 | 45 |
| MTBD-tetraphenylborate | 49,600 | 18 |
The lower molar absorptivity of 1,5-diazabicyclo[4.3.0]nonene-5-tetraphenylborate allows deeper UV penetration in thick polymer films, enabling uniform curing .
Emerging Research Directions
Biocatalytic Applications
Preliminary studies suggest the amidine cation may inhibit bacterial growth (MIC ~50 µg/mL against E. coli), though cytotoxicity profiles remain unvalidated.
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